molecular formula C10H7NO2 B181197 2-Cyanocinnamic acid CAS No. 61147-65-7

2-Cyanocinnamic acid

Cat. No. B181197
CAS RN: 61147-65-7
M. Wt: 173.17 g/mol
InChI Key: HQVOPXGNHGTKOD-AATRIKPKSA-N
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Description

2-Cyanocinnamic acid is a compound with the molecular formula C10H7NO2 . It is a derivative of cinnamic acid, which is a natural product found in high levels of plant-based foods .


Synthesis Analysis

Novel silyl cyanocinnamic acid derivatives have been synthesized and evaluated as potential anticancer agents . Structures of synthesized α-Cyanocinnamic acid derivatives have also been reported .


Molecular Structure Analysis

The molecular structure of 2-Cyanocinnamic acid consists of a cinnamoyl nucleus . The molecular formula is C10H7NO2, with an average mass of 173.168 Da and a monoisotopic mass of 173.047684 Da .


Physical And Chemical Properties Analysis

2-Cyanocinnamic acid has a density of 1.3±0.1 g/cm3, a boiling point of 383.9±25.0 °C at 760 mmHg, and a flash point of 186.0±23.2 °C . It has 3 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Enhancing Hyperthermic Cytotoxicity

2-Cyanocinnamic acid, when used in conjunction with oxidizing dyes like 2,3,5-triphenyltetrazolium chloride and methylene blue, significantly enhances hyperthermic cytotoxicity in L929 cells. This enhancement is evident especially when combined with quercetin, a bioflavonoid known to augment hyperthermic cytotoxicity. The mechanism is likely independent of pyruvate metabolism interference, hinting at an action based on NAD(P)H depletion (Wang, Shah, & Lanks, 1987).

Potential Anticancer Agents

Novel silyl cyanocinnamic acid derivatives have been synthesized and show promise as anticancer agents. These derivatives exhibit enhanced cancer cell proliferation inhibition and potent inhibition of the monocarboxylate transporter (MCT1), affecting both glycolysis and mitochondrial metabolism. They have shown good tolerance and anticancer efficacy in vivo, particularly in colorectal cancer (Nelson et al., 2019).

Asymmetric Diels-Alder Reactions

Chiral derivatives of (E)-2-cyanocinnamic acid have been used in asymmetric Diels-Alder reactions with cyclopentadiene. These reactions enable the synthesis of enantiomerically pure cycloadducts, which are important in the field of organic chemistry and potentially in pharmaceutical synthesis (Cativiela et al., 1992).

Development of Monocarboxylate Transporter 1 Inhibitors

Researchers have developed potent monocarboxylate transporter 1 inhibitors based on α-cyano-4-hydroxycinnamic acid. These inhibitors have demonstrated maximal inhibitory activity and have shown to inhibit tumor growth in vivo, highlighting their potential as anticancer agents (Gurrapu et al., 2015).

Sensitization of Cells to Hyperthermia

2-Cyanocinnamic acid sensitizes L929 cells to hyperthermia, enhancing cell killing at lower temperatures. It also alters the metabolism of glucose and pyruvate, leading to increased lactate production. This suggests a role in protecting against hyperthermic cytotoxicity and potentially in heat shock protein induction (Wang & Lanks, 1986).

Synthesis of Antiproliferative Agents

A series of new 2-aminobenzimidazole and α-cyanocinnamic acid derivatives have been synthesized, showing antiproliferative activity against cancer and normal cell lines. These compounds are significant for their potential use in cancer treatment (Nowicka et al., 2014).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes when handling 2-Cyanocinnamic acid . It’s recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

properties

IUPAC Name

(E)-3-(2-cyanophenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c11-7-9-4-2-1-3-8(9)5-6-10(12)13/h1-6H,(H,12,13)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVOPXGNHGTKOD-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C/C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Cyanocinnamic acid

CAS RN

61147-65-7
Record name NSC100172
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100172
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
H Wang, V Shah, KW Lanks - Cancer research, 1987 - AACR
… 2-cyanocinnamic acid. The same compounds are virtually nontoxic to L929 cells if administered alone at 42C or in combination with 2-cyanocinnamic acid at … with 2-cyanocinnamic acid …
Number of citations: 19 aacrjournals.org
H Wang, KW Lanks - Cancer research, 1986 - AACR
… Thus the present study examines the effects of 2-cyanocinnamic acid, a well-known inhibitor of mitochondria! pyruvate transport (8, 9), as a hyperthermic sensitizer. We find that, while …
Number of citations: 8 aacrjournals.org
GA Edwards - Journal of the Chemical Society (Resumed), 1926 - pubs.rsc.org
… This 2-cyanocinnamic acid was at first thought to be o-carboxycinnamonitrile, since on hydrolysis it gave o-carboxycinnamic acid, and since, if its formation followed the normal course of …
Number of citations: 5 pubs.rsc.org
B Proksa, D Uhrin, A Vadkerti… - CHEMICAL PAPERS …, 1987 - chemicalpapers.com
… (2E)-4'-N,Nd\methylamino-2-cyanocinnamic acid (XI). Coupling constant J23 = 16.4 Hz for … analogically gave a mixture of geometric isomers of 2-cyanocinnamic acid; its (2Z) isomer is …
Number of citations: 1 www.chemicalpapers.com
C Cativiela, JA Mayoral, A Avenoza… - The Journal of …, 1992 - ACS Publications
… The results obtained prompted us to study the reaction of cyclopentadiene with several chiral derivatives of the (E)-2cyanocinnamic acid. An additionalpoint of interest of these chiral …
Number of citations: 26 pubs.acs.org
A Avenoza, C Cativiela, JA Mayoral… - Tetrahedron: Asymmetry, 1992 - Elsevier
… Chiral dienophiles u) were obtained by the reaction of (E)-2-cyanocinnamic acid and the corresponding chiral alcohol in the presence of DCC and DMAP3. They were then reacted with …
Number of citations: 12 www.sciencedirect.com
C Cativiela, A Avenoza, JM Peregrina - Tetrahedron: Asymmetry, 1993 - Elsevier
… So the easily available dienophiles 2 and 2 obtained from (El-2-cyanocinnamic acid and (R)pantolactone or (S)etbyl lactate3 were reacted with cyclopentadiene in the presence of …
Number of citations: 4 www.sciencedirect.com
M Ateeq, MR Shah, N ul Ain, S Bano, I Anis… - Biosensors and …, 2015 - Elsevier
… The matrix used for sample was 4-hydroxy-2-cyanocinnamic acid (HCCA). All solutions were prepared using deionized water. Topographical images were obtained with an Atomic …
Number of citations: 49 www.sciencedirect.com
VN Kopranenkov, EA Makarova… - Chemistry of …, 1988 - Springer
… By an analogous method, 5-styryl-2-cyanocinnamic acid (XVII) was obtained with a yield of 49% from the bromo-acld (XV). The cis configuration of the cinnamic acid (XVII) is retained; …
Number of citations: 8 link.springer.com
AG Nigmatov, IN Kornilova, EP Serebryakov - Russian chemical bulletin, 1996 - Springer
… acid 4 as well as with 2-cyanocinnamic acid 2 to afford polysubstituted 1,3-cyclohexadienes … acids (2e--i) as well as 2-cyanocinnamic acid (3) in presence of piperidine (0.1 equiv.) as …
Number of citations: 10 link.springer.com

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